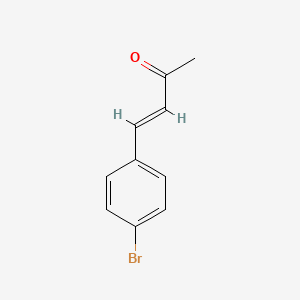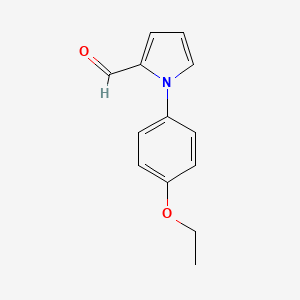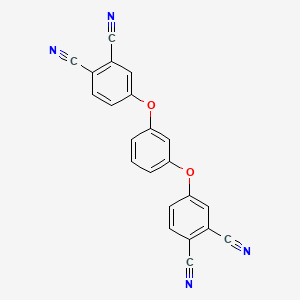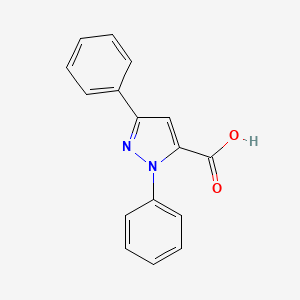
(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, also referred to as 5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-ylacetic acid (5-Br-DDPAA), is a brominated pyrimidine derivative that has been widely studied in the scientific community due to its potential applications in medicine and laboratory experiments. 5-Br-DDPAA has been shown to possess a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Enantiomers : Xiong Jing (2011) reported the synthesis of enantiomers of a related compound, using 5-flurouracil-1-yl acetic acid and L-and D-alanine methyl ester, achieving yields of 82% and 80% respectively. These enantiomers were characterized by NMR, IR, MS, and specific rotation measurements (Xiong Jing, 2011).
- IR Spectra Analysis : Wang Wei (2009) synthesized a novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid. This compound was characterized by IR spectra and elemental analyses, confirming its "5-Fluorouracil short peptide" structure (Wang Wei, 2009).
Antitumor Activities
- In Vitro Antitumor Activities : Xiong Jing (2011) also explored the antitumor activities of related compounds, finding that they exhibit selective anti-tumor activities. The R-configuration of these compounds was suggested to contribute to this activity (Xiong Jing, 2011).
Synthesis of Derivatives
- Synthesis of Novel Derivatives : Shi Deqing (2004) synthesized eight novel glucoside-containing 5-fluorouracil derivatives using bromoacetylcarbohydrate with (5-fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid (Shi Deqing, 2004).
- Synthesis of Uracil Derivatives : Yao et al. (2013) synthesized two uracil derivatives, characterizing them using X-ray diffraction, DSC–TGA techniques, and UV spectra. These compounds showed electrostatic binding with DNA (Ting Yao et al., 2013).
Enzyme Selectivity
- Selective Inhibition of Human Enzymes : Ruiz et al. (2015) identified two lead compounds based on the 3-benzyluracil-1-acetic acid scaffold, showing selective inhibition of human enzymes aldose reductase and AKR1B10, which are involved in diabetes, inflammatory disorders, and cancer (F. Ruiz et al., 2015).
Synthesis Methodologies
- Microwave-And Ultrasound-Assisted Synthesis : Lahsasni (2013) employed microwave and ultrasound methodologies to prepare acyclonucleobases, achieving high yields and pure products. This method demonstrated regioselective N-1 products using 4-dimethylaminopyridine (S. Lahsasni, 2013).
Structural Studies
- Crystallographic Studies : Liu et al. (2014) conducted structural studies on three uracil derivatives using X-ray crystallography, FT-IR, and NMR spectroscopy. These studies revealed the supramolecular architectures involving N–H···O hydrogen bonds (Wuqiang Liu et al., 2014).
properties
IUPAC Name |
2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBZFSPZLGPFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361030 |
Source


|
| Record name | (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |
CAS RN |
31385-63-4 |
Source


|
| Record name | (5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)
![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)



![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

